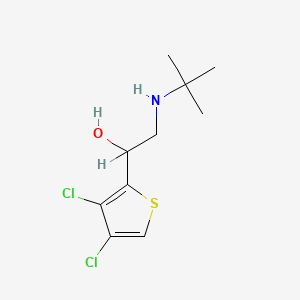![molecular formula C14H12Cl2OS B14627362 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene CAS No. 54506-89-7](/img/structure/B14627362.png)
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene is an organic compound that features a benzene ring substituted with chloromethyl, chlorophenylsulfanyl, and methoxy groups
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothiophenol, 4-methoxybenzyl chloride, and appropriate chlorinating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene undergoes various types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to yield corresponding sulfides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: In the materials science field, it is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific derivatives and modifications.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-hydroxybenzene and 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-ethoxybenzene share structural similarities but differ in their substituents.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
54506-89-7 |
|---|---|
Molekularformel |
C14H12Cl2OS |
Molekulargewicht |
299.2 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-(4-chlorophenyl)sulfanyl-4-methoxybenzene |
InChI |
InChI=1S/C14H12Cl2OS/c1-17-12-5-2-10(9-15)14(8-12)18-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
LRHSIJONGKJFRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CCl)SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
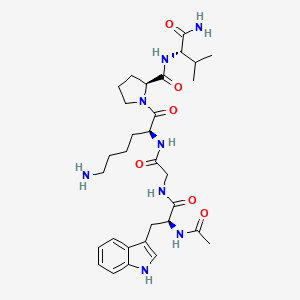
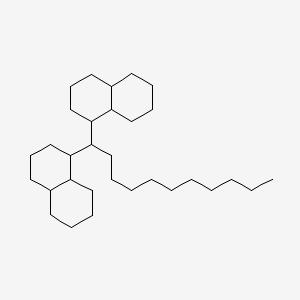
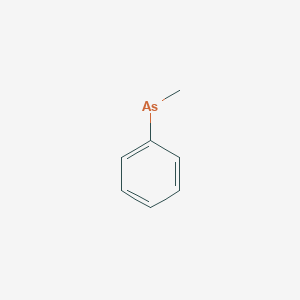
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

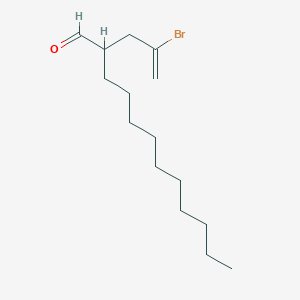
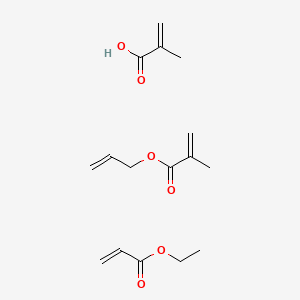
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
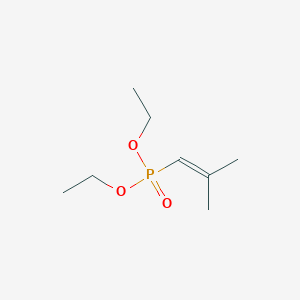
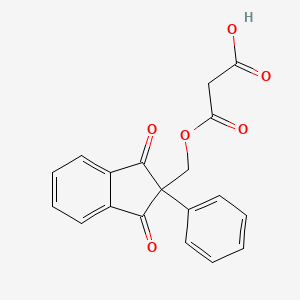
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
